N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Overview
Description
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride typically involves the reaction of glycinamide with 3-(aminomethyl)-1,2,4-triazole under acidic conditions to form the trihydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro or tetrahydro triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in carbohydrate metabolism.
Medicine: Explored for its antidiabetic and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in the breakdown of carbohydrates. By inhibiting these enzymes, the compound can reduce the rate of glucose production, thereby exerting antidiabetic effects .
Comparison with Similar Compounds
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- Benzimidazole-triazole hybrids
- Pyrazoline-triazole hybrids
Comparison: N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride is unique due to its specific structure, which combines the triazole ring with an aminomethyl group and glycinamide moiety. This unique structure imparts specific chemical and biological properties, such as enhanced enzyme inhibition and potential therapeutic applications, distinguishing it from other triazole derivatives .
Properties
IUPAC Name |
2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O.3ClH/c6-1-4-9-8-3-11(4)10-5(12)2-7;;;/h3H,1-2,6-7H2,(H,10,12);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHLZWMWJAEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1NC(=O)CN)CN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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